![molecular formula C17H25FN2O B4722803 1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine](/img/structure/B4722803.png)
1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine
Overview
Description
1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine, also known as EFDP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. EFDP belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine is not yet fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. 1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine has also been found to have an effect on the activity of ion channels, including voltage-gated sodium and calcium channels.
Biochemical and Physiological Effects:
1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. 1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine has also been found to have an analgesic effect by inhibiting the activity of voltage-gated sodium channels. In addition, 1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine has been shown to have an anticonvulsant effect by modulating the activity of GABA receptors.
Advantages and Limitations for Lab Experiments
1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. 1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine has also been found to have low toxicity, making it safe for use in animal studies. However, 1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. 1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine also has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine has several potential future directions for scientific research. It has been found to have promising therapeutic applications for the treatment of cognitive disorders, inflammation, and pain. Further research is needed to fully understand the mechanism of action of 1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine and to identify its potential therapeutic targets. In addition, future studies could focus on optimizing the synthesis and purification of 1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine to improve its effectiveness in lab experiments. Finally, 1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine could be used as a starting point for the development of new piperazine derivatives with improved pharmacological properties.
Scientific Research Applications
1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant properties. 1-(2-ethylbutanoyl)-4-(3-fluorobenzyl)piperazine has also been shown to have a positive effect on memory and learning, making it a potential candidate for the treatment of cognitive disorders.
properties
IUPAC Name |
2-ethyl-1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]butan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O/c1-3-15(4-2)17(21)20-10-8-19(9-11-20)13-14-6-5-7-16(18)12-14/h5-7,12,15H,3-4,8-11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMNUZQTEZAVSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)CC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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